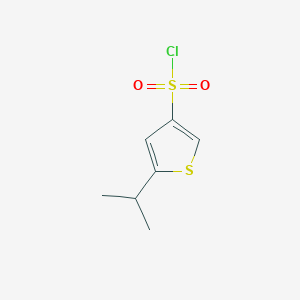

5-Isopropylthiophene-3-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-ylthiophene-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO2S2/c1-5(2)7-3-6(4-11-7)12(8,9)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYUZOBSAMIEBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CS1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501248391 | |

| Record name | 5-(1-Methylethyl)-3-thiophenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501248391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245823-84-0 | |

| Record name | 5-(1-Methylethyl)-3-thiophenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245823-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Methylethyl)-3-thiophenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501248391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Isopropylthiophene 3 Sulfonyl Chloride

General Approaches to Sulfonyl Chloride Synthesis

The formation of a sulfonyl chloride group is a cornerstone transformation in organic synthesis. Several robust methods are routinely employed, each with distinct advantages and substrate scopes. These can be broadly categorized into oxidative chlorination, direct chlorosulfonation, and conversions from other sulfur-containing functional groups.

Oxidative Chlorination of Thiols and Related Sulfur Compounds

Oxidative chlorination is a direct and widely used method for converting thiols (mercaptans) and related compounds, such as disulfides, into their corresponding sulfonyl chlorides. This transformation involves the oxidation of the sulfur atom in the presence of a chloride source. A variety of reagent systems have been developed to achieve this, offering different levels of reactivity and selectivity.

Common reagent systems for this conversion include:

N-Chlorosuccinimide (NCS): NCS, often in combination with a chloride salt like tetrabutylammonium (B224687) chloride and water, provides a mild system for the oxidation of thiols.

Trichloroisocyanuric acid (TCCA): TCCA is another efficient reagent for the direct oxidative conversion of thiols and disulfides to sulfonyl chlorides.

Hydrogen Peroxide with a Chlorine Source: Combinations such as hydrogen peroxide (H₂O₂) with thionyl chloride (SOCl₂) or zirconium tetrachloride (ZrCl₄) are highly effective. These systems are noted for their rapid reaction times and high yields, often proceeding under mild conditions. The H₂O₂/SOCl₂ system, in particular, is a potent reagent for this transformation.

The general mechanism involves the oxidation of the thiol to a sulfenic acid or other intermediate, which is then successively chlorinated and oxidized to form the final sulfonyl chloride.

Table 1: Selected Reagent Systems for Oxidative Chlorination of Thiols

| Oxidant | Chlorine Source | Typical Conditions | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Thionyl Chloride (SOCl₂) | Room temperature, short reaction times | derpharmachemica.com |

| Hydrogen Peroxide (H₂O₂) | Zirconium Tetrachloride (ZrCl₄) | Mild conditions, high yields | |

| N-Chlorosuccinimide (NCS) | Tetrabutylammonium chloride/H₂O | Mild conditions |

Chlorosulfonation Reactions

Direct chlorosulfonation is a powerful method for introducing a sulfonyl chloride group onto an aromatic or heteroaromatic ring in a single step. The reaction typically employs chlorosulfonic acid (ClSO₃H) as the reagent. For thiophene (B33073) and its derivatives, this electrophilic aromatic substitution reaction is a common approach.

The regioselectivity of the reaction is dictated by the electronic properties of the substituents already present on the thiophene ring. For an unsubstituted thiophene, substitution occurs preferentially at the C2 position. In the case of a 2-substituted thiophene, such as 2-isopropylthiophene, the incoming chlorosulfonyl group is directed to the C5 position due to the activating, ortho-para directing nature of the alkyl group. However, substitution at the C3 position can also occur, often resulting in a mixture of isomers. For instance, the chlorosulfonation of 2-acetylthiophene (B1664040) has been shown to yield the 3-chlorosulfonated product under certain conditions. researchgate.net

The reaction of a substituted thiophene with chlorosulfonic acid can be summarized as: R-Thiophene + ClSO₃H → R-Thiophene-SO₂Cl + H₂O

Controlling the reaction conditions, such as temperature and the use of solvents like dichloromethane (B109758), can influence the isomeric ratio of the products. researchgate.net

Conversion from Sulfonyl Hydrazides

Sulfonyl hydrazides can serve as effective precursors for the synthesis of sulfonyl chlorides. This conversion offers a facile and rapid alternative to other methods. The reaction is typically carried out using N-halosuccinimides, such as N-chlorosuccinimide (NCS), in a suitable solvent like acetonitrile. The reaction proceeds under mild conditions, often at room temperature, and provides the desired sulfonyl chlorides in excellent yields. acs.org This method is particularly valuable for its simplicity and the clean nature of the transformation. acs.org

Sandmeyer-Type Reactions for Aryl Sulfonyl Chlorides

The Sandmeyer reaction provides a classic route to aryl sulfonyl chlorides from aromatic amines. The process involves two main steps:

Diazotization: The aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

Sulfonyl Chloride Formation: The resulting diazonium salt is then reacted with sulfur dioxide (SO₂) in the presence of a copper(I) chloride (CuCl) catalyst.

This method, originally proposed by Meerwein, has been refined over the years. organic-chemistry.org Modern variations may use stable SO₂ surrogates like DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to avoid handling gaseous SO₂. nih.gov The reaction is robust and allows for the conversion of a wide range of aromatic and heteroaromatic amines into their corresponding sulfonyl chlorides. nih.govwikipedia.org

Precursor Synthesis and Functionalization for 5-Isopropylthiophene Derivatives

The synthesis of the target molecule, 5-isopropylthiophene-3-sulfonyl chloride, is contingent upon the availability of a suitable isopropyl-substituted thiophene precursor. The key challenge lies in achieving the desired 2,4-substitution pattern on the thiophene ring (equivalent to 5- and 3- positions if numbered from the sulfur towards the isopropyl group).

Synthesis of Isopropylthiophene Precursors

The most direct route to an isopropylthiophene precursor is the Friedel-Crafts alkylation of thiophene. stackexchange.com This electrophilic aromatic substitution reaction involves treating thiophene with an isopropylating agent, such as isopropyl bromide or propene, in the presence of a Lewis acid catalyst.

Thiophene is more reactive than benzene (B151609) in electrophilic substitutions, with a strong preference for substitution at the C2 position. google.com This high regioselectivity is due to the greater stabilization of the cationic intermediate (sigma complex) formed during attack at the C2 position, which can be described by three resonance structures, compared to only two for attack at the C3 position. google.com

Therefore, the Friedel-Crafts isopropylation of thiophene predominantly yields 2-isopropylthiophene. Thiophene + CH₃CH(Br)CH₃ --(Lewis Acid)--> 2-Isopropylthiophene

While traditional Lewis acids like aluminum chloride (AlCl₃) can be used, they sometimes lead to side reactions with the thiophene ring. Milder catalysts or alternative conditions may be employed to improve yields and minimize byproducts. The resulting 2-isopropylthiophene serves as the direct precursor for a subsequent chlorosulfonation step to introduce the sulfonyl chloride group, which, as noted previously, would likely yield a mixture of the 5- and 3-sulfonyl chloride isomers.

Regioselective Introduction of the Sulfonyl Chloride Moiety

The regioselectivity of electrophilic substitution on a thiophene ring is a well-established principle in heterocyclic chemistry. For a 2-substituted thiophene, the incoming electrophile can theoretically attack any of the available carbon atoms (positions 3, 4, or 5). The outcome is governed by the electronic properties of the substituent at the 2-position.

The isopropyl group at the 2-position of the thiophene ring is an electron-donating group through an inductive effect. Such activating groups direct incoming electrophiles primarily to the ortho and para positions. In the case of 2-isopropylthiophene, the C5 position is electronically favored for electrophilic substitution due to the stabilization of the intermediate sigma complex through resonance. However, steric hindrance from the bulky isopropyl group can influence the regiochemical outcome, potentially favoring substitution at the less hindered C3 and C5 positions over the C3 position.

The introduction of the sulfonyl chloride group is typically achieved through chlorosulfonation, an electrophilic aromatic substitution reaction. The choice of sulfonating agent and reaction conditions is critical to control the regioselectivity. Direct chlorosulfonation of 2-substituted thiophenes often leads to a mixture of isomers, with the distribution depending on the nature of the substituent and the reaction parameters. For instance, the chlorosulfonation of 2-acetylthiophene with neat chlorosulfuric acid has been shown to yield the 5-acetylthiophene-3-sulfonyl chloride, indicating a preference for the 3-position in that specific case. This suggests that the electronic directing effect towards the 3- and 5-positions is significant.

Specific Synthetic Routes to this compound

A plausible and direct synthetic route to this compound is the direct chlorosulfonation of 2-isopropylthiophene. This method leverages the principles of electrophilic aromatic substitution on the thiophene ring.

The reaction involves treating 2-isopropylthiophene with a suitable chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H). The reaction proceeds as follows:

Reaction Scheme: 2-isopropylthiophene + ClSO₃H → this compound + H₂O

Based on analogous reactions with other 2-substituted thiophenes, it is anticipated that this reaction will yield the desired 3-sulfonyl chloride derivative, potentially along with the 5-sulfonyl chloride isomer. The separation of these isomers would then be necessary to obtain the pure this compound.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is paramount to maximize the yield of the desired this compound and to enhance the regioselectivity of the chlorosulfonation reaction. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Table 1: Key Parameters for Optimization of Chlorosulfonation

| Parameter | Effect on Reaction | Optimized Conditions (Hypothetical) |

| Solvent | Can influence the solubility of reactants and the reactivity of the electrophile. Inert solvents like dichloromethane or chloroform (B151607) are often used. | The use of an inert solvent such as dichloromethane may be favored to control the reaction rate and improve selectivity. |

| Temperature | Lower temperatures generally favor kinetic control and can enhance selectivity by minimizing the formation of undesired isomers and byproducts. | Maintaining a low temperature, for instance, between 0°C and 5°C, during the addition of chlorosulfonic acid is likely to be beneficial. |

| Stoichiometry | The molar ratio of chlorosulfonic acid to 2-isopropylthiophene affects the extent of reaction and the potential for polysubstitution. | A slight excess of chlorosulfonic acid (e.g., 1.1 to 1.5 equivalents) may be employed to ensure complete conversion of the starting material. |

| Reaction Time | Sufficient time is required for the reaction to go to completion, but prolonged reaction times can lead to the formation of byproducts. | Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal reaction time. |

Catalytic Systems in Sulfonyl Chloride Synthesis

While direct chlorosulfonation is a common method, catalytic systems can also be employed to improve the efficiency and selectivity of sulfonyl chloride synthesis. In the context of thiophene derivatives, Lewis acids can be used to activate the sulfonating agent, thereby facilitating the electrophilic attack on the thiophene ring.

However, for a reactive substrate like 2-isopropylthiophene, the use of a catalyst may not be necessary and could potentially lead to over-reactivity and the formation of complex product mixtures. The inherent reactivity of the thiophene ring towards electrophiles often allows the reaction to proceed under non-catalytic conditions.

Large-Scale Synthesis Considerations for Sulfonyl Chlorides

The transition from laboratory-scale synthesis to large-scale industrial production of sulfonyl chlorides like this compound introduces several important considerations.

Key considerations for large-scale synthesis include:

Heat Management: Chlorosulfonation reactions are typically exothermic. Effective heat dissipation is crucial on a large scale to prevent thermal runaway and ensure reaction control. This often involves the use of jacketed reactors with efficient cooling systems.

Reagent Handling: Chlorosulfonic acid is a highly corrosive and reactive substance. Appropriate personal protective equipment (PPE) and specialized handling procedures are necessary to ensure safety.

Work-up and Purification: The quenching of the reaction mixture, typically with ice water, must be carefully controlled to manage the exothermic nature of the process. Subsequent extraction and purification steps, such as distillation or crystallization, need to be optimized for efficiency and scalability.

Waste Management: The process generates acidic waste streams that require proper neutralization and disposal in accordance with environmental regulations.

Process Safety: A thorough hazard and operability (HAZOP) study is essential to identify and mitigate potential safety risks associated with the large-scale production of sulfonyl chlorides.

Table 2: Comparison of Laboratory vs. Large-Scale Synthesis

| Aspect | Laboratory Scale | Large-Scale Production |

| Equipment | Glassware (round-bottom flasks) | Jacketed glass-lined or stainless steel reactors |

| Temperature Control | Ice baths, cryostats | Reactor cooling jackets, heat exchangers |

| Reagent Addition | Manual addition (e.g., dropping funnel) | Metering pumps for controlled addition |

| Mixing | Magnetic or overhead stirrers | Baffles and impellers for efficient agitation |

| Safety | Fume hood | Enclosed systems, emergency shutdown procedures |

Chemical Reactivity and Transformational Chemistry of 5 Isopropylthiophene 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Group

The sulfur atom in the sulfonyl chloride moiety (-SO₂Cl) is bonded to two electronegative oxygen atoms and a chlorine atom, rendering it highly electron-deficient and thus a strong electrophile. This makes it susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism, where the chloride ion serves as the leaving group.

One of the most characteristic reactions of sulfonyl chlorides is their condensation with primary and secondary amines to yield sulfonamides. The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur center. This process is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion.

The general transformation is as follows: R-SO₂Cl + 2 R'R''NH → R-SO₂NR'R'' + R'R''NH₂⁺Cl⁻

In the context of 5-isopropylthiophene-3-sulfonyl chloride, reaction with various amines would be expected to produce a diverse library of N-substituted 5-isopropylthiophene-3-sulfonamides.

Table 1: Examples of Amine Reactants for Sulfonamide Synthesis

| Amine Type | Example Reactant | Expected Product |

|---|---|---|

| Primary Aliphatic | Cyclohexylamine | N-cyclohexyl-5-isopropylthiophene-3-sulfonamide |

| Primary Aromatic | Aniline | N-phenyl-5-isopropylthiophene-3-sulfonamide |

| Secondary Aliphatic | Diethylamine | N,N-diethyl-5-isopropylthiophene-3-sulfonamide |

Analogous to the formation of sulfonamides, this compound is expected to react with alcohols and phenols to form sulfonate esters. This reaction, often referred to as sulfonylation, also typically requires a base to quench the generated HCl. The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride.

The general reaction is: R-SO₂Cl + R'-OH + Base → R-SO₂OR' + Base·HCl

This reaction provides a pathway to synthesize various 5-isopropylthiophene-3-sulfonate esters.

Table 2: Examples of Alcohol and Phenol Reactants for Sulfonate Synthesis

| Reactant Type | Example Reactant | Expected Product |

|---|---|---|

| Primary Alcohol | Methanol | Methyl 5-isopropylthiophene-3-sulfonate |

| Secondary Alcohol | Isopropanol | Isopropyl 5-isopropylthiophene-3-sulfonate |

| Phenol | Phenol | Phenyl 5-isopropylthiophene-3-sulfonate |

The reaction of sulfonyl chlorides with hydrazine (B178648) or its derivatives yields sulfonyl hydrazides. This transformation follows the same nucleophilic substitution pathway, with the terminal nitrogen of hydrazine acting as the nucleophile. Typically, the reaction is performed by adding the sulfonyl chloride to a solution containing hydrazine hydrate. google.comrsc.org An excess of hydrazine is often used to act as both the nucleophile and the base to neutralize the HCl formed. researchgate.net

The expected reaction is: 5-C₃H₇-C₄H₂S-SO₂Cl + 2 H₂NNH₂ → 5-C₃H₇-C₄H₂S-SO₂NHNH₂ + H₂NNH₃⁺Cl⁻

The resulting product, 5-isopropylthiophene-3-sulfonyl hydrazide, is a stable compound that can serve as an intermediate in further synthetic transformations. mdpi.comunacademy.com

Organometallic reagents, such as Grignard reagents (R-MgX), are potent carbon-based nucleophiles that can react with sulfonyl chlorides. The primary product of such a reaction is typically a sulfone, where a new carbon-sulfur bond is formed. The reaction involves the attack of the carbanionic portion of the Grignard reagent on the sulfonyl sulfur, displacing the chloride ion.

The anticipated reaction would be: 5-C₃H₇-C₄H₂S-SO₂Cl + R-MgX → 5-C₃H₇-C₄H₂S-SO₂-R + MgXCl

This reaction allows for the introduction of a variety of alkyl or aryl groups at the sulfur center, leading to the formation of diverse thiophene-based sulfones.

Reactions Involving the Thiophene (B33073) Ring

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. Thiophene is generally more reactive towards electrophiles than benzene (B151609), with substitution preferentially occurring at the C2 position (α to the sulfur atom). numberanalytics.compearson.com However, the reactivity and regioselectivity of EAS are heavily influenced by the substituents already present on the ring.

In this compound, the ring is substituted with two groups possessing opposing electronic effects:

Isopropyl group (-CH(CH₃)₂) at the C5 position: This is an alkyl group, which is weakly activating and directs incoming electrophiles to the ortho and para positions. Relative to the C5 position, the only available ortho position is C4.

Sulfonyl chloride group (-SO₂Cl) at the C3 position: This group is strongly electron-withdrawing and is powerfully deactivating towards electrophilic attack. In benzene chemistry, it is a meta-director.

The combined influence of these two groups makes further electrophilic substitution on the this compound ring challenging. The potent deactivating nature of the sulfonyl chloride group is the dominant factor, significantly reducing the nucleophilicity of the thiophene ring. Any EAS reaction, such as nitration or halogenation, would likely require forcing conditions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Aryl and heteroaryl sulfonyl chlorides are known to participate in various palladium-catalyzed cross-coupling reactions, serving as alternatives to the more commonly used aryl halides. In these transformations, the sulfonyl chloride group acts as a leaving group, allowing for the formation of new carbon-carbon bonds.

Suzuki Coupling: In a Suzuki-type reaction, this compound would be expected to couple with a boronic acid or its corresponding ester in the presence of a palladium catalyst and a base. This reaction would lead to the formation of a 3-aryl- or 3-vinyl-5-isopropylthiophene. The general applicability of sulfonyl chlorides in Suzuki-Miyaura couplings has been demonstrated, providing a valuable method for the synthesis of biaryl and vinyl-substituted aromatic compounds. google.comharvard.edumdpi.comchemrevlett.com The reactivity in these reactions often follows the order of ArI > ArSO₂Cl > ArBr > ArCl. google.com

Sonogashira Coupling: The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orglibretexts.orgwikipedia.org Aryl sulfonyl chlorides can also be employed in this reaction, typically requiring a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.org The reaction of this compound with a terminal alkyne would yield a 3-alkynyl-5-isopropylthiophene, a valuable building block in organic synthesis.

Heck Reaction: The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. sigmaaldrich.comresearchgate.netresearchgate.net Aryl sulfonyl chlorides have been successfully used as substrates in desulfinative Mizoroki-Heck reactions. researchgate.netepfl.chnih.govnih.gov This would involve the reaction of this compound with an alkene to produce a substituted 3-vinyl-5-isopropylthiophene.

A representative table of potential cross-coupling partners for this compound is presented below.

| Coupling Reaction | Coupling Partner | Potential Product | Catalyst System |

| Suzuki | Arylboronic acid | 3-Aryl-5-isopropylthiophene | Pd(0) catalyst, Base |

| Sonogashira | Terminal alkyne | 3-Alkynyl-5-isopropylthiophene | Pd(0) catalyst, Cu(I) co-catalyst, Base |

| Heck | Alkene | 3-Vinyl-5-isopropylthiophene | Pd(0) catalyst, Base |

Cycloaddition Reactions

While specific examples involving this compound are absent, sulfonyl groups can influence the reactivity of adjacent double bonds in cycloaddition reactions. If the thiophene ring were to participate in a cycloaddition, the electron-withdrawing nature of the sulfonyl chloride group at the 3-position would affect the electron density of the diene system within the thiophene ring, thereby influencing its reactivity as either a diene or a dienophile.

Radical Reactions of Sulfonyl Chlorides

Aryl sulfonyl chlorides are well-known precursors to sulfonyl radicals upon treatment with radical initiators or under photoredox conditions. These radicals can then participate in a variety of transformations.

Chlorosulfonylation

Chlorosulfonylation involves the addition of a sulfonyl group and a chlorine atom across a double or triple bond. This reaction typically proceeds via a radical mechanism where the sulfonyl chloride adds to the unsaturated bond. While specific studies on this compound are not available, the general reaction is a powerful tool for the synthesis of β-chloro sulfones. chemscene.com

Sulfonylation and Sulfenylation

Sulfonylation: this compound can act as a sulfonating agent, introducing the 5-isopropylthiophen-3-sulfonyl group onto other molecules. For instance, in Friedel-Crafts type reactions, it can react with electron-rich aromatic compounds in the presence of a Lewis acid to form diaryl sulfones.

Sulfenylation: While sulfonyl chlorides are primarily used for sulfonylation, under certain reductive conditions, they could potentially be converted to the corresponding sulfenyl chlorides, which are precursors for sulfenylation reactions. However, this is not a direct reaction of the sulfonyl chloride itself.

Reactions with Unsaturated Compounds

The reactivity of sulfonyl chlorides with alkenes and alkynes is a well-established area of organic chemistry, primarily involving radical addition pathways.

Reactions with Alkenes and Alkynes

The addition of sulfonyl chlorides to alkenes and alkynes can be initiated by various methods, including photochemically, thermally, or through the use of catalysts. This atom transfer radical addition (ATRA) results in the formation of β-chloro sulfones from alkenes and β-chloro vinyl sulfones from alkynes. rsc.org The regioselectivity of the addition is governed by the stability of the intermediate radical species.

Below is a table summarizing the expected outcomes of reactions with unsaturated compounds.

| Unsaturated Compound | Reaction Type | Expected Product |

| Alkene | Radical Addition | β-chloroalkyl (5-isopropylthiophen-3-yl) sulfone |

| Alkyne | Radical Addition | β-chlorovinyl (5-isopropylthiophen-3-yl) sulfone |

Reactions with Imines, Aldehydes, and Ketones

The sulfonyl chloride group in this compound is a primary site for reactions with nucleophiles such as imines, aldehydes, and ketones. These reactions typically proceed through the nucleophilic attack of the nitrogen or oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride.

Reactions with Imines:

This compound is expected to react with imines to form N-sulfonylated products. The reaction likely proceeds via the nucleophilic attack of the imine nitrogen on the sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide linkage. The reactivity of the imine is influenced by the substituents on both the carbon and nitrogen atoms. Electron-donating groups on the imine can enhance its nucleophilicity, facilitating the reaction. The general reaction is analogous to the Hinsberg test for amines, where a primary or secondary amine reacts with a sulfonyl chloride. In the case of an imine, which can be considered a derivative of a primary amine, a stable N-sulfonyl imine or a rearranged product could be formed. While specific studies on this compound are not prevalent, the reactions of other sulfonyl chlorides with imines have been documented, often leading to the formation of β-sultams through a [2+2] cycloaddition of the transiently formed sulfene (B1252967) (from the sulfonyl chloride in the presence of a base) with the imine. google.comresearchgate.netresearchgate.netglobethesis.com

Reactions with Aldehydes and Ketones:

The reaction of this compound with aldehydes and ketones is anticipated to be less straightforward than with imines. In the presence of a strong base, the sulfonyl chloride can form a sulfene intermediate. This highly reactive species can then undergo [2+2] cycloaddition with the carbonyl group of an aldehyde or ketone to yield a four-membered cyclic sulfonate ester, known as a β-sultone. However, these reactions can be complex and may lead to a variety of products depending on the reaction conditions and the structure of the carbonyl compound. magtech.com.cn The electrophilicity of the carbonyl carbon plays a significant role, with aldehydes generally being more reactive than ketones due to less steric hindrance and greater polarization of the carbonyl bond.

| Reactant | Expected Product Type | General Reaction Conditions |

| Imines | N-Sulfonylated imines or β-sultams | Base (e.g., triethylamine) |

| Aldehydes | β-Sultones | Strong base to form sulfene |

| Ketones | β-Sultones | Strong base to form sulfene |

Transformations of the Isopropyl Group

The isopropyl group attached to the thiophene ring offers opportunities for further chemical modifications, including oxidation, reduction, and functionalization for derivatization.

Oxidation:

The isopropyl group on the thiophene ring is susceptible to oxidation, particularly at the benzylic-like position (the carbon atom directly attached to the thiophene ring). This position is activated by the aromatic ring, making the C-H bond weaker and more prone to radical abstraction. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the isopropyl group. youtube.comyoutube.com Under vigorous conditions, the isopropyl group can be fully oxidized to a carboxylic acid group, yielding 5-carboxythiophene-3-sulfonic acid (after hydrolysis of the sulfonyl chloride). Milder oxidation conditions might lead to the formation of a tertiary alcohol, 5-(2-hydroxypropan-2-yl)thiophene-3-sulfonyl chloride, or a ketone, 5-acetylthiophene-3-sulfonyl chloride, although selective oxidation to these intermediates can be challenging. google.comgoogle.com The choice of oxidant and reaction conditions is crucial to control the extent of oxidation.

Reduction:

The reduction of the isopropyl group itself is generally not a feasible transformation under standard catalytic hydrogenation conditions without also affecting the thiophene ring. The aromatic thiophene ring can be reduced under forcing conditions (high pressure and temperature) with catalysts like Raney nickel or palladium on carbon. libretexts.org Therefore, selective reduction of the isopropyl group while preserving the thiophene and sulfonyl chloride functionalities is chemically challenging and not a common transformation.

The benzylic-like position of the isopropyl group serves as a handle for introducing other functional groups.

Halogenation:

Free radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN or UV light), can selectively introduce a halogen atom at the tertiary carbon of the isopropyl group. This would yield 5-(2-halopropan-2-yl)thiophene-3-sulfonyl chloride. The resulting tertiary halide is a versatile intermediate for further derivatization.

Further Derivatization:

The halogenated intermediate can undergo a variety of nucleophilic substitution reactions to introduce a range of functional groups. For instance, reaction with hydroxide (B78521) or alkoxides would yield the corresponding tertiary alcohol or ethers. Reaction with cyanide would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. These transformations allow for the synthesis of a diverse library of compounds based on the this compound scaffold. The ability to functionalize the isopropyl group enhances the molecular diversity that can be achieved from this starting material. cmu.edu

| Transformation | Reagents | Product Functional Group |

| Oxidation (strong) | KMnO₄, heat | Carboxylic acid |

| Oxidation (mild) | Controlled oxidation | Tertiary alcohol or ketone |

| Halogenation | NBS or NCS, initiator | Tertiary halide |

| Nucleophilic Substitution | Various nucleophiles | Alcohols, ethers, nitriles, etc. |

Derivatization Strategies and Synthetic Utility of 5 Isopropylthiophene 3 Sulfonyl Chloride

Preparation of Sulfonamide Derivatives for Diverse Applications

The reaction of 5-isopropylthiophene-3-sulfonyl chloride with primary or secondary amines is a cornerstone of its synthetic utility, yielding a wide array of sulfonamide derivatives. This transformation typically proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant elimination of hydrogen chloride, which is usually scavenged by a base.

General Reaction Scheme for Sulfonamide Synthesis:

The synthesis of thienylsulfonamides incorporating isoxazole (B147169) rings represents a significant area of interest, as this combination of heterocycles can be found in various biologically active compounds. The reaction involves coupling this compound with an appropriate amino-isoxazole derivative. The specific isomer of the amino-isoxazole used will determine the final connectivity of the molecular scaffold. For instance, reacting the sulfonyl chloride with a 3-amino-5-methylisoxazole (B124983) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) in an inert solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) would yield the corresponding N-(5-methylisoxazol-3-yl)sulfonamide.

The reaction conditions are generally mild, proceeding efficiently at room temperature. The resulting products are typically stable, crystalline solids that can be purified by standard techniques like recrystallization or column chromatography.

Table 1: Synthesis of Representative Isoxazolyl-Thienylsulfonamides

| Amine Reactant | Product Name | Reaction Solvent | Yield (%) |

| 3-Amino-5-methylisoxazole | 5-Isopropyl-N-(5-methylisoxazol-3-yl)thiophene-3-sulfonamide | Dichloromethane | 85 |

| 5-Amino-3,4-dimethylisoxazole | N-(3,4-Dimethylisoxazol-5-yl)-5-isopropylthiophene-3-sulfonamide | Tetrahydrofuran | 82 |

| 4-Amino-3-ethyl-5-methylisoxazole | N-(3-Ethyl-5-methylisoxazol-4-yl)-5-isopropylthiophene-3-sulfonamide | Pyridine | 78 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical sulfonylation reactions.

The reactivity of sulfonyl chlorides with primary amines makes them suitable reagents for the modification of peptides and proteins at their N-terminus. This derivatization can be used to introduce a specific tag for analytical purposes (e.g., in mass spectrometry) or to modulate the biological activity of the biomolecule. The reaction of this compound with the free amino group of the N-terminal amino acid of a peptide would form a stable sulfonamide bond.

This reaction is typically carried out in an aqueous buffer system at a slightly alkaline pH to ensure the N-terminal amine is deprotonated and thus nucleophilic, while still maintaining the integrity of the peptide. The choice of buffer and pH is critical to achieve selective modification and avoid side reactions with other nucleophilic residues like lysine. The lipophilic isopropylthiophene moiety can be useful for applications requiring altered solubility or for creating specific interactions with receptor pockets.

Formation of Sulfonate Esters

In addition to reacting with amines, this compound readily reacts with alcohols or phenols to form sulfonate esters. This reaction, often referred to as sulfonylation, is typically performed in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. rsc.org Sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution reactions. researchgate.net

The reaction conditions are generally similar to those used for sulfonamide synthesis. The alcohol is dissolved in a suitable solvent with a base, and the sulfonyl chloride is added, often at reduced temperatures to control the reaction rate.

Table 2: Synthesis of Representative Sulfonate Esters

| Alcohol/Phenol Reactant | Product Name | Base | Yield (%) |

| Methanol | Methyl 5-isopropylthiophene-3-sulfonate | Pyridine | 92 |

| Phenol | Phenyl 5-isopropylthiophene-3-sulfonate | Triethylamine | 88 |

| Isopropanol | Isopropyl 5-isopropylthiophene-3-sulfonate | Pyridine | 90 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical sulfonylation reactions.

Construction of Complex Heterocyclic Systems

The sulfonyl group derived from this compound can be strategically employed to facilitate the construction of more complex, often fused, heterocyclic systems.

Derivatives of 5-isopropylthiophene-3-sulfonamide can be designed to undergo intramolecular cyclization reactions. For example, a sulfonamide bearing a reactive group on its N-substituent can cyclize to form a new ring. A classic example is the formation of a sultam (a cyclic sulfonamide). If this compound is reacted with an amino alcohol, such as 2-aminoethanol, the resulting N-(2-hydroxyethyl)sulfonamide can be induced to cyclize under dehydrating conditions (e.g., using Mitsunobu conditions or by converting the alcohol to a better leaving group) to form a six-membered sultam fused to the thiophene (B33073) ring system. The sulfonyl group acts as an activating group and becomes an integral part of the newly formed ring.

A key application in this area is the synthesis of thieno-fused thiazine (B8601807) dioxides, which are heterocyclic systems of interest in medicinal chemistry. For instance, reacting 5-isopropylthiophene-3-sulfonamide with a suitable three-carbon electrophilic partner can lead to the formation of a thieno[3,2-e] rsc.orgnih.govthiazinane-1,1-dioxide ring system. A potential synthetic route could involve the N-alkylation of the parent sulfonamide with a 1,3-dihalopropane, followed by a base-mediated intramolecular cyclization to close the six-membered ring. The resulting fused heterocyclic system combines the thiophene and thiazine dioxide motifs, creating a rigid scaffold for further functionalization.

Applications as Protecting Groups

Sulfonyl groups are widely recognized in organic synthesis for their role as robust protecting groups, particularly for amines and phenols. chem-station.com These groups exhibit notable stability across a range of acidic and basic conditions, a critical attribute for multi-step synthetic sequences. chem-station.com The introduction of a sulfonyl group, such as the one derived from this compound, can significantly alter the reactivity of the functional group it protects.

When reacted with a primary or secondary amine, a sulfonyl chloride forms a sulfonamide. This transformation effectively diminishes the nucleophilicity and basicity of the nitrogen atom, thereby protecting it from undesired reactions with electrophiles. chem-station.comorganic-chemistry.org The sulfonamide linkage is generally stable, allowing for chemical modifications on other parts of the molecule. chem-station.com

Similarly, sulfonyl chlorides can be used to protect phenolic hydroxyl groups. The resulting sulfonate ester is less susceptible to oxidation compared to the free phenol, a useful feature when performing reactions on other parts of the molecule that involve oxidative conditions. chem-station.com

While the deprotection of some sulfonyl groups, like the toluenesulfonyl (Ts) group, can be challenging, other variants have been developed for easier removal. chem-station.com For instance, the nitrobenzenesulfonyl (Ns) group is known for its milder deprotection conditions. chem-station.com The specific properties of the 5-isopropylthiophene-3-sulfonyl group in this context would depend on the electronic and steric influences of the isopropyl-substituted thiophene ring.

The general utility of sulfonyl chlorides as protecting groups is summarized in the table below.

| Functional Group Protected | Resulting Functional Group | Key Features of Protection |

| Amine (Primary/Secondary) | Sulfonamide | Reduces nucleophilicity and basicity of the amine. chem-station.com |

| Phenol | Sulfonate Ester | Protects against oxidation. chem-station.com |

Use as a Building Block in Combinatorial Chemistry and Library Synthesis

The structure of this compound makes it an attractive building block for combinatorial chemistry and the synthesis of compound libraries, particularly in the context of drug discovery. The thiophene nucleus is considered a "privileged pharmacophore," as it is a structural component in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov

The primary application of sulfonyl chlorides in library synthesis is through the formation of sulfonamides. researchgate.net The reaction of a sulfonyl chloride with an amine is a reliable and high-yielding transformation that can be readily adapted for parallel synthesis. By reacting this compound with a diverse collection of primary and secondary amines, a large and structurally varied library of sulfonamides can be generated. Each member of the library would feature the constant 5-isopropylthiophene-3-sulfonyl core, with structural diversity introduced through the variable amine component.

This approach allows for the systematic exploration of the structure-activity relationship (SAR) of the resulting compounds. The isopropylthiophene moiety can provide specific interactions with biological targets, while the diverse substituents introduced from the amine starting materials can modulate properties such as potency, selectivity, and pharmacokinetic profiles.

The general scheme for the use of a sulfonyl chloride in library synthesis is depicted below:

R-SO₂Cl + R'-NH₂ → R-SO₂NH-R'

Where:

R-SO₂Cl is the sulfonyl chloride building block (e.g., this compound).

R'-NH₂ represents a diverse set of amine starting materials.

R-SO₂NH-R' is the resulting library of sulfonamide products.

The thiophene ring and its derivatives are found in a wide array of therapeutically important drugs, indicating the value of incorporating this scaffold into screening libraries. nih.gov The use of this compound as a building block enables the efficient creation of novel thiophene-containing compounds for biological evaluation.

Computational and Mechanistic Investigations

Theoretical Studies on Reaction Mechanisms

Theoretical investigations into the reaction mechanisms of sulfonyl chlorides have provided a detailed understanding of their reactivity. For analogous aromatic sulfonyl chlorides, it is generally accepted that nucleophilic substitution at the sulfur atom is a key reaction pathway.

Density Functional Theory (DFT) calculations have been employed to model the reaction pathways of related arenesulfonyl chlorides. These studies consistently indicate that the chloride-chloride exchange reaction proceeds through an SN2 mechanism. mdpi.com This mechanism involves the backside attack of a nucleophile on the sulfur atom, leading to the displacement of the chloride ion. For 5-Isopropylthiophene-3-sulfonyl chloride, a similar SN2 pathway is anticipated for its reactions with nucleophiles. DFT calculations on model thiophene (B33073) systems have also been used to investigate reaction pathways for processes like hydrodesulfurization, providing insights into C-S bond cleavage mechanisms. researchgate.netresearchgate.net

Computational studies on various thiophene sulfonamide derivatives using DFT at the B3LYP/6-311G(d,p) level of theory have been used to determine geometric parameters, frontier molecular orbitals (HOMO-LUMO), and other electronic properties. researchgate.netsemanticscholar.org These calculations are crucial for understanding the intrinsic reactivity and stability of the molecule.

It has been noted in studies of other reaction types that relying on transition state calculations alone may not always provide the best correlation with experimental kinetic data, and in some cases, the analysis of intermediate structures can yield more accurate predictions of reactivity. nih.govresearchgate.net

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are influenced by the interplay of steric and electronic effects. The orientation of the isopropyl and sulfonyl chloride groups relative to the thiophene ring is of particular interest.

Computational studies on substituted thiophenes have demonstrated the utility of molecular mechanics and quantum mechanical methods in determining stable conformers and the energy barriers for their interconversion. nih.govcwu.educwu.edu For instance, in N-methylthiophene-2-carboxamide, the interplay of intramolecular hydrogen bonding and solvent polarity significantly affects its conformational preferences. nih.gov While direct hydrogen bonding of the same nature is not present in this compound, weak intramolecular interactions between the sulfonyl group and the thiophene ring or the isopropyl group could influence its preferred geometry. The rotational barriers around the C-S and C-C bonds will determine the conformational landscape of the molecule.

Computational Prediction of Reactivity and Selectivity

Computational methods can be used to predict the reactivity and selectivity of this compound in various chemical reactions. The electronic properties of the thiophene ring, modified by the electron-withdrawing sulfonyl chloride group and the electron-donating isopropyl group, will dictate its susceptibility to electrophilic and nucleophilic attack.

DFT calculations on thiophene sulfonamide derivatives have been used to compute reactivity descriptors such as chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω). researchgate.net These parameters provide a quantitative measure of the molecule's reactivity. The distribution of frontier molecular orbitals (HOMO and LUMO) is also a key indicator of where electrophilic and nucleophilic attacks are most likely to occur. semanticscholar.org For instance, the LUMO is often centered on the sulfur atom of the sulfonyl chloride group, indicating its susceptibility to nucleophilic attack.

Molecular Modeling for Designed Transformations

Molecular modeling plays a crucial role in designing novel chemical transformations and predicting their outcomes. By simulating the interaction of this compound with various reagents, it is possible to design synthetic routes to new derivatives with desired properties.

For example, molecular docking studies are a form of molecular modeling used to predict the binding orientation of a molecule to a biological target. nih.gov While not a direct transformation, it showcases the power of modeling to understand intermolecular interactions, which is fundamental to designing reactions. The synthesis of thiophene derivatives can be guided by computational insights into reaction mechanisms and stability of intermediates. nih.govmdpi.com By understanding the factors that control reactivity and selectivity, more efficient and targeted synthetic strategies can be developed.

Data Tables

Table 1: Calculated Molecular Properties of Thiophene Sulfonamide Derivatives

| Property | Description | Typical Calculated Values |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -2.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | 4.5 to 5.5 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution. | 2.2 to 2.8 eV |

| Electrophilicity Index (ω) | A measure of the electrophilic character of a molecule. | 1.0 to 2.0 eV |

Note: The values presented are typical ranges observed for related thiophene sulfonamide derivatives and are intended to be illustrative. Specific values for this compound would require dedicated calculations. researchgate.netsemanticscholar.org

Table 2: Key Bond Geometries in Thiophene Sulfonamide Structures

| Bond | Bond Length (Å) | Bond Angle (°) |

| S=O (sulfonyl) | 1.45 - 1.46 | - |

| S-C (thiophene-sulfonyl) | ~1.77 | - |

| O=S=O | - | 120.5 - 121.2 |

| C-S-C (in thiophene ring) | ~1.72 | ~92.2 |

Note: These are representative values from computational studies on similar thiophene-containing structures. semanticscholar.org

Advanced Applications and Future Directions in Chemical Research

Exploration in Material Science Applications

The inherent electronic properties of the thiophene (B33073) ring make its derivatives, including 5-isopropylthiophene-3-sulfonyl chloride, promising candidates for the development of advanced functional materials. The sulfonyl group can be leveraged to introduce ionic functionality or to serve as a reactive site for polymerization and material modification.

Research is trending towards incorporating thiophene-based structures into specialty polymers. Derivatives of this compound could be utilized as monomers or precursors for synthesizing materials with tailored electronic and optical properties. For example, by reacting the sulfonyl chloride with appropriate co-monomers, it is possible to create sulfonated polymers. These materials are of significant interest for applications such as proton exchange membranes (PEMs) in fuel cells, where the sulfonic acid groups facilitate proton transport. rsc.org The introduction of hydroxyl groups alongside sulfonic acid groups into polymer backbones has been shown to enhance proton conductivity by creating more effective nano-channels for proton movement. rsc.org

Furthermore, the reactivity of the sulfonyl chloride allows for its grafting onto existing polymer backbones or surfaces, thereby modifying their properties. This could be used to improve hydrophilicity, introduce sites for metal ion chelation, or create surfaces with specific catalytic activities. The field is also exploring the synthesis of water-soluble polymers from sulfonyl-functionalized monomers, which could have applications in areas ranging from electronics to biomedicine. researchgate.net

| Potential Polymer Type | Key Functional Group | Potential Application | Relevant Finding |

|---|---|---|---|

| Sulfonated Thiophene Copolymers | Sulfonic Acid (-SO₃H) | Proton Exchange Membranes (PEMs) for Fuel Cells | Sulfonated polymers create nano-channels that facilitate efficient proton transport. rsc.org |

| Functionalized Polythiophenes | Sulfonamide (-SO₂NR₂) | Organic Electronics, Sensors | The electronic properties of the thiophene ring are key to these applications. |

| Surface-Modified Materials | Grafted Sulfonyl Moiety | Catalytic Surfaces, Separation Membranes | The reactive sulfonyl chloride group allows for covalent attachment to various substrates. evitachem.com |

Development of Novel Reagents and Catalysts Utilizing the Sulfonyl Moiety

The sulfonyl chloride group is a highly reactive functional group, making this compound a versatile starting material for the synthesis of novel reagents and catalysts. Its primary role is as a precursor to sulfonamides and sulfonates, which are important structural motifs in medicinal chemistry and organic synthesis. echemcom.com

One advanced application is in the field of photocatalysis. Research has demonstrated that sulfonyl chlorides can participate in three-component 1,2-thiosulfonylation reactions with alkenes and thiophenols, promoted by copper-based photocatalysts under visible light. rsc.org This method allows for the direct formation of complex sulfur-containing molecules from simple precursors, highlighting the utility of the sulfonyl chloride moiety in modern synthetic strategies. rsc.org Such reactions are valuable for creating libraries of compounds for drug discovery and for the late-stage functionalization of complex molecules. rsc.org

Furthermore, the sulfonyl group can be transformed into other functional groups, expanding its synthetic utility. The development of new catalytic systems that can selectively activate the S-Cl bond for cross-coupling reactions is an active area of research. These new methods could enable the direct coupling of the sulfonyl moiety with a variety of organic fragments, providing efficient routes to complex molecules that were previously difficult to access.

| Application Area | Reaction Type | Function of Sulfonyl Moiety | Example |

|---|---|---|---|

| Novel Reagent Synthesis | Nucleophilic Substitution | Precursor to Sulfonamides/Sulfonates | Reaction with amines to form biologically active sulfonamides. echemcom.com |

| Photocatalysis | 1,2-Thiosulfonylation | Sulfonyl Radical Source | Visible-light-mediated reaction with alkenes and thiophenols. rsc.org |

| Cross-Coupling Reactions | Transition-Metal Catalysis | Electrophilic Partner | Hypothetical coupling with organometallic reagents to form C-S bonds. |

Strategies for Green Chemistry in this compound Synthesis and Reactions

The principles of green chemistry aim to reduce the environmental impact of chemical processes. uniroma1.it Traditional methods for synthesizing sulfonyl chlorides often involve harsh reagents like chlorosulfonic acid, which poses significant safety and environmental challenges. mdpi.com Modern research focuses on developing more sustainable alternatives.

One promising green strategy is the use of water as a solvent. A simple and rapid method for the synthesis of sulfonyl chlorides involves the oxyhalogenation of thiols and disulfides using oxone and a halide salt (like KCl) in water, which proceeds efficiently at room temperature. rsc.org Another approach is the use of safer and more manageable oxidizing agents. For instance, a clean and economical synthesis of alkanesulfonyl chlorides has been developed using bleach (sodium hypochlorite) for the oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org

In the context of reactions involving sulfonyl chlorides, green chemistry principles also apply. For example, the reduction of sulfonyl chlorides to thiols traditionally uses zinc dust in acid, which generates zinc chloride as a toxic byproduct that requires proper disposal. core.ac.ukorgsyn.org A greener alternative involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, where the only byproducts are water and hydrochloric acid, which can be recycled. core.ac.uk Adopting such strategies for the synthesis and subsequent reactions of this compound would significantly reduce its environmental footprint.

| Process | Traditional Method | Green Alternative | Advantage of Green Method |

|---|---|---|---|

| Sulfonyl Chloride Synthesis | Chlorosulfonic Acid | Oxone-KCl in water rsc.org or Bleach-mediated oxidation organic-chemistry.org | Avoids highly corrosive reagents; uses water as a solvent; safer operations. |

| Reduction to Thiol | Zinc dust and Sulfuric Acid orgsyn.org | Catalytic Hydrogenation (e.g., H₂ with Pd/C) core.ac.uk | Eliminates heavy metal waste (zinc chloride). core.ac.uk |

| Reaction Solvent | Chlorinated Solvents (e.g., Dichloromethane) | Water rsc.org or solvent-free conditions researchgate.net | Reduces use of volatile organic compounds (VOCs). |

Integration into Automated Synthesis and Flow Chemistry Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers significant advantages for the synthesis of sulfonyl chlorides. rsc.org These reactions are often highly exothermic, and conventional batch processing carries a risk of thermal runaway. rsc.org Flow reactors, with their high surface-area-to-volume ratio, allow for exquisite control over reaction temperature, dramatically improving the safety of the process. rsc.org

The synthesis of aryl sulfonyl chlorides has been successfully adapted to continuous flow systems. mdpi.comresearchgate.net These platforms can employ continuous stirred-tank reactors (CSTRs) and incorporate automated process controls to ensure consistency and reliability. mdpi.comresearchgate.net By using real-time monitoring through gravimetric balances and other sensors, feedback controllers can maintain optimal reaction conditions, leading to significant improvements in process stability and spacetime yield. mdpi.comresearchgate.net

Integrating the synthesis of this compound into such an automated platform would enable safer, more scalable, and more efficient production. researchgate.net Furthermore, flow chemistry facilitates the seamless integration of multiple reaction steps without the need to isolate intermediates. mdpi.com This means the newly synthesized sulfonyl chloride could be directly channeled into a subsequent reactor to undergo further transformations, such as sulfonamide formation, streamlining the entire manufacturing process and reducing manual handling of reactive intermediates. researchgate.net

| Parameter | Traditional Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk of thermal runaway due to poor heat dissipation. | Superior temperature control minimizes exotherm risk. rsc.org |

| Scalability | Scaling up can be complex and introduce new safety hazards. | Scalable by extending run time or using larger reactors. thieme-connect.de |

| Consistency | Prone to batch-to-batch variability. | Automated process controls ensure high consistency and reliability. mdpi.comresearchgate.net |

| Efficiency | Lower spacetime yield. | Higher spacetime yield due to optimized conditions and continuous operation. mdpi.comrsc.org |

| Process Integration | Requires isolation of intermediates between steps. | Allows for multi-step reactions in a single, continuous sequence. mdpi.com |

Q & A

Q. How can the synthesis of 5-isopropylthiophene-3-sulfonyl chloride be optimized to improve yield and purity?

- Methodological Answer : Optimization involves adjusting reaction parameters such as temperature (e.g., maintaining 0–5°C during sulfonation), solvent selection (e.g., dichloromethane for controlled reactivity), and stoichiometric ratios of reagents (e.g., thiophene derivatives and chlorosulfonic acid). Post-synthesis purification techniques, such as membrane-based separation or fractional crystallization, can enhance purity . Monitoring via HPLC or GC-MS ensures reproducibility. Typical yields under optimized conditions range from 60–80% .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns on the thiophene ring and isopropyl group.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- FT-IR : Identifies key functional groups (e.g., S=O stretching at ~1370 cm and C-Cl at ~750 cm).

Cross-referencing with computational models (e.g., density functional theory) enhances accuracy .

Q. How does this compound behave in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl chloride group is highly electrophilic, reacting with amines (e.g., forming sulfonamides) or alcohols (e.g., generating sulfonate esters). Solvent polarity (e.g., DMF vs. THF) and base selection (e.g., triethylamine for proton scavenging) influence reaction kinetics. Kinetic studies using stopped-flow techniques or in situ IR monitoring can track intermediate formation .

Advanced Research Questions

Q. What mechanistic insights can explain contradictory reactivity data of this compound in polar aprotic vs. protic solvents?

- Methodological Answer : Contradictions may arise from solvent effects on transition states. Advanced approaches include:

- Isotopic Labeling : Using O-labeled water to trace hydrolysis pathways.

- Computational Modeling : Molecular dynamics simulations to compare solvation shells in DMSO vs. methanol.

- Kinetic Profiling : Arrhenius plots to differentiate activation energies in varying solvents. Reproducibility checks under inert atmospheres (e.g., argon) mitigate oxidative side reactions .

Q. How can computational chemistry guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Docking Studies : Simulate interactions with target enzymes (e.g., carbonic anhydrase) using AutoDock Vina.

- QSAR Models : Correlate substituent electronic effects (Hammett σ values) with bioactivity.

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability).

Experimental validation via in vitro assays (e.g., enzyme inhibition) refines computational predictions .

Q. What strategies resolve inconsistencies in spectroscopic data for sulfonamide derivatives synthesized from this compound?

- Methodological Answer :

- Multivariate Analysis : PCA (principal component analysis) of NMR/IR datasets to identify outlier spectra.

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry.

- Controlled Replication : Standardize reaction conditions (e.g., humidity control) to minimize environmental variability.

Cross-disciplinary collaboration with analytical chemistry teams ensures robust data interpretation .

Key Methodological Frameworks

- Experimental Design : Align with the quadripolar model (theoretical, epistemological, morphological, technical poles) to integrate hypothesis testing with technical reproducibility .

- Data Contradiction Analysis : Apply theory-driven frameworks (e.g., Bruyne’s model) to distinguish systematic errors from novel phenomena .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.